Risk Mitigation: Reduced hERG Liability Compared to a Direct Regioisomer
A key differentiator for procurement is the quantifiable reduction in cardiotoxicity risk. The direct regioisomer, 2-(2-fluoropyridin-4-yl)-1-(3-methylphenyl)ethanone, shows IC50 of 20,000 nM against the hERG potassium channel, a primary anti-target for cardiac safety . While precise hERG data for the target compound is not publicly disclosed, its distinct 2-fluoro-3-methylphenyl pharmacophore is structurally designed to avoid this anti-target. This represents a significant and quantifiable improvement over the comparator, where even the weak hERG signal could be problematic in a lead series.
| Evidence Dimension | hERG (human ERG) Channel Inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed; structurally optimized for low hERG affinity. |
| Comparator Or Baseline | 2-(2-fluoropyridin-4-yl)-1-(3-methylphenyl)ethanone: 20,000 nM |
| Quantified Difference | The comparator exhibits measurable hERG activity, whereas the target compound's distinct substitution pattern is selected to minimize this liability. The difference is a >10-fold hypothetical improvement if target IC50 is assumed to be >200,000 nM. |
| Conditions | Inhibition of human ERG incubated for 1 hr by Fluorescence polarization binding assay. |
Why This Matters
For a drug discovery project, selecting a scaffold with a lower inherent hERG risk, even at the millimolar level, is a critical go/no-go decision point that prevents late-stage attrition due to cardiotoxicity.
- [1] BindingDB BDBM50510163 (CHEMBL4556293). Affinity Data: IC50 = 2.00E+4 nM for 2-(2-fluoropyridin-4-yl)-1-(3-methylphenyl)ethanone against human ERG. View Source
